molecular formula C7H9ClN2O2 B13596719 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride CAS No. 2803856-10-0

5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylicacidhydrochloride

Cat. No.: B13596719
CAS No.: 2803856-10-0
M. Wt: 188.61 g/mol
InChI Key: BLYACQFQAYJZDP-UHFFFAOYSA-N
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Description

5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride is a chemical compound with a unique fused ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride typically involves the reaction of aminocarbonyl compounds through the Marckwald reaction. This two-step procedure provides a high yield and can be scaled up for bulk production . Another method involves the dehydration of substituted 2-(2-oxopyrrolidin-1-yl)acetamides using phosphoryl chloride .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes but optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Nitric acid and sulfuric acid are commonly used for nitration reactions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated and nitrated derivatives.

Mechanism of Action

The mechanism of action of 5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-pyrrolo[1,2-a]imidazole-5-carboxylic acid hydrochloride stands out due to its specific ring structure and the presence of a carboxylic acid group. This unique structure contributes to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

2803856-10-0

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-2-6-8-3-4-9(5)6;/h3-5H,1-2H2,(H,10,11);1H

InChI Key

BLYACQFQAYJZDP-UHFFFAOYSA-N

Canonical SMILES

C1CC2=NC=CN2C1C(=O)O.Cl

Origin of Product

United States

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